molecular formula C22H18F3N3O3S2 B2948651 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 877655-29-3

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2948651
M. Wt: 493.52
InChI Key: NUFHNJQKCJJLET-UHFFFAOYSA-N
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Description

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O3S2 and its molecular weight is 493.52. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the thieno[3,2-d]pyrimidine ring formation followed by the introduction of the methoxy and trifluoromethyl groups. The final step involves the thioether linkage formation.

Starting Materials
4-methoxybenzaldehyde, ethyl acetoacetate, thiourea, 4-(trifluoromethyl)aniline, sodium ethoxide, sulfur, acetic anhydride, acetic acid, sodium hydroxide, hydrochloric acid, sodium bicarbonate, magnesium sulfate, ethyl acetate, methanol, wate

Reaction
Step 1: Synthesis of 3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-carbaldehyde by reacting 4-methoxybenzaldehyde, ethyl acetoacetate, and thiourea in the presence of sodium ethoxide and sulfur., Step 2: Synthesis of 3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-carbaldehyde by reacting 3-methoxybenzaldehyde with the product obtained in step 1 in the presence of acetic anhydride and acetic acid., Step 3: Synthesis of 3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-amine by reducing the aldehyde group in the product obtained in step 2 using sodium borohydride in methanol., Step 4: Synthesis of 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide by reacting the product obtained in step 3 with 4-(trifluoromethyl)aniline in the presence of sodium hydroxide and acetic acid followed by the addition of acetic anhydride and sulfur to form the thioether linkage., Step 5: Purification of the final product by washing with water, drying with magnesium sulfate, and extracting with ethyl acetate followed by evaporation of the solvent.

properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-31-16-4-2-3-15(11-16)28-20(30)19-17(9-10-32-19)27-21(28)33-12-18(29)26-14-7-5-13(6-8-14)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFHNJQKCJJLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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